3-Amino-1-(2-methylheptyl)thiourea
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Overview
Description
3-Amino-1-(2-methylheptyl)thiourea: is an organic compound with the molecular formula C9H21N3S and a molecular weight of 203.35 g/mol It is a thiourea derivative, characterized by the presence of an amino group and a thiourea moiety attached to a 2-methylheptyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Amino-1-(2-methylheptyl)thiourea typically involves the reaction of 2-methylheptylamine with thiocarbonyldiimidazole or thiourea under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as reactant purification , reaction optimization , and product isolation to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products:
- Various substituted derivatives from nucleophilic substitution reactions .
Sulfoxides: and from oxidation.
Thiols: and from reduction.
Scientific Research Applications
Chemistry:
3-Amino-1-(2-methylheptyl)thiourea is used as a building block in organic synthesis, enabling the creation of more complex molecules. It is also employed in the development of catalysts and ligands for various chemical reactions .
Biology:
In biological research, this compound is investigated for its potential as an enzyme inhibitor and antimicrobial agent . Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies .
Medicine:
The compound’s potential therapeutic properties are explored in the context of antimicrobial and antiviral treatments. Its interactions with specific molecular targets in pathogens are of particular interest .
Industry:
This compound finds applications in the manufacture of specialty chemicals , agrochemicals , and pharmaceutical intermediates . Its unique chemical properties make it valuable in various industrial processes .
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-methylheptyl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(2-Methylheptyl)thiourea
- 3-Amino-1-(2-ethylhexyl)thiourea
- 3-Amino-1-(2-methylpentyl)thiourea
Comparison:
3-Amino-1-(2-methylheptyl)thiourea is unique due to its specific 2-methylheptyl chain , which imparts distinct steric and electronic properties . This uniqueness can influence its reactivity , binding affinity , and biological activity compared to similar compounds .
Properties
IUPAC Name |
1-amino-3-(2-methylheptyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3S/c1-3-4-5-6-8(2)7-11-9(13)12-10/h8H,3-7,10H2,1-2H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQXRRITGZJATR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)CNC(=S)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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